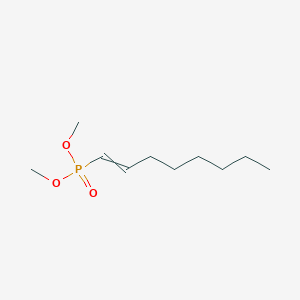
Dimethyl oct-1-EN-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl oct-1-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl oct-1-EN-1-ylphosphonate can be synthesized through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur under mild conditions and can be completed within a short time frame.
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of the synthetic methods mentioned above. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl oct-1-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and diaryliodonium salts. Reaction conditions often involve mild temperatures and short reaction times, making these processes efficient and practical for both laboratory and industrial settings .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl oct-1-EN-1-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing into its potential use as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl oct-1-EN-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl oct-1-EN-1-ylphosphonate include:
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl propylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its longer octenyl chain, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions .
Propiedades
Número CAS |
174781-90-9 |
|---|---|
Fórmula molecular |
C10H21O3P |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
LZJMFMGYKXKPJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


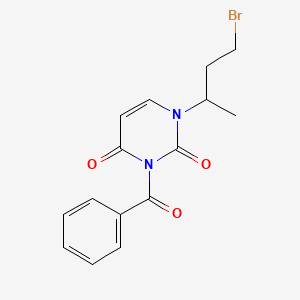
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
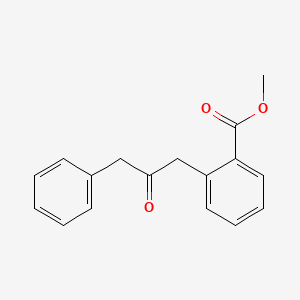
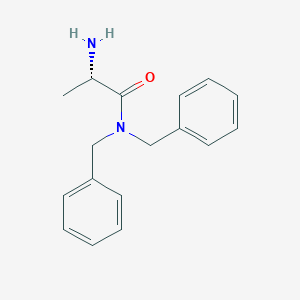
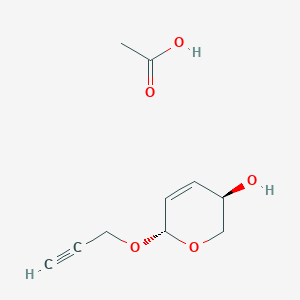

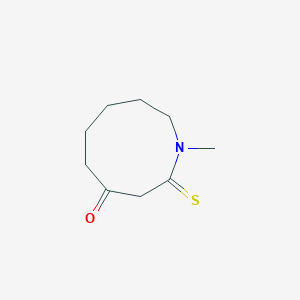
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)

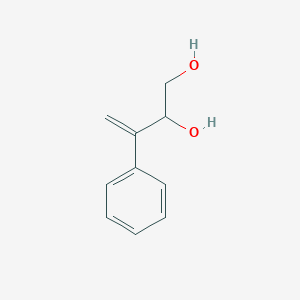
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
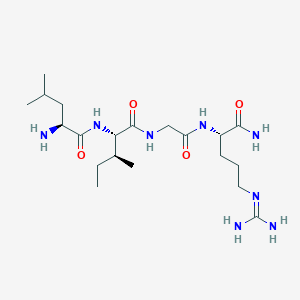
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
